![molecular formula C14H16N2O3S B5592296 4-甲氧基-N-[2-(4-吡啶基)乙基]苯磺酰胺](/img/structure/B5592296.png)

4-甲氧基-N-[2-(4-吡啶基)乙基]苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

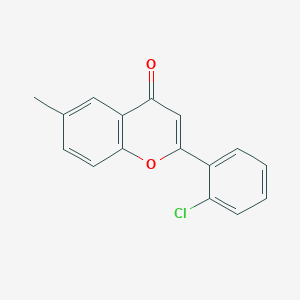

4-methoxy-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide is a useful research compound. Its molecular formula is C14H16N2O3S and its molecular weight is 292.36 g/mol. The purity is usually 95%.

The exact mass of the compound 4-methoxy-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide is 292.08816355 g/mol and the complexity rating of the compound is 366. The solubility of this chemical has been described as 40.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-methoxy-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Prevention of Cerebral Vasospasm

One significant application of related compounds is in the prevention of cerebral vasospasm following subarachnoid hemorrhage (SAH). Research indicates that oral administration of endothelin receptor antagonists, such as bosentan, can significantly reduce the constriction of blood vessels caused by SAH. This finding suggests potential therapeutic applications in treating conditions resulting from SAH in humans (Zuccarello et al., 1996).

Treatment of Pulmonary Conditions

Compounds structurally related to 4-methoxy-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide have been explored for the treatment of idiopathic pulmonary fibrosis and cough. Phosphatidylinositol 3-kinase inhibitors like GSK-2126458 have shown promise in early-stage clinical trials for these conditions, highlighting the potential of related molecules in pulmonary therapy (Norman, 2014).

Antiproliferative Activity Against Cancer Cells

Derivatives of benzenesulfonamides, including those with 4-methoxy groups, have demonstrated significant antiproliferative activity against various cancer cell lines, such as breast cancer and neuroblastoma cells. This suggests their potential use in developing new anticancer agents (Motavallizadeh et al., 2014).

Carbonic Anhydrase Inhibition

Substituted benzenesulfonamides have been studied for their carbonic anhydrase inhibitory effects, which are significant in the context of treating conditions like glaucoma, epilepsy, and mountain sickness. The structure-activity relationship of these compounds provides valuable insights for the development of new inhibitors (Gul et al., 2016).

Material Science and Catalysis

In material science, related compounds have been used as catalysts for the polymerization of ethylene and acrylates, contributing to the development of new materials with specific properties. The ability to homopolymerize ethylene and copolymerize it with other monomers opens up new avenues in polymer science (Skupov et al., 2007).

属性

IUPAC Name |

4-methoxy-N-(2-pyridin-4-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-19-13-2-4-14(5-3-13)20(17,18)16-11-8-12-6-9-15-10-7-12/h2-7,9-10,16H,8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMVLVHUOPQYGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47197444 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-fluorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5592224.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(1H-pyrazol-1-yl)benzyl]piperidine](/img/structure/B5592247.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5592249.png)

![4-(4-methyl-1-piperazinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5592260.png)

![1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5592268.png)

![2-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5592281.png)

![2-benzyl-8-{[2-(methylamino)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5592289.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5592303.png)

![2-(3-methoxypropyl)-8-[3-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5592312.png)

![3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5592325.png)

![2-[3-(1H-imidazol-1-yl)propyl]-9-[3-(1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5592327.png)